molecular formula C20H19N3O3S2 B2800990 N-(4-phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 609791-95-9

N-(4-phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2800990
CAS No.: 609791-95-9
M. Wt: 413.51
InChI Key: BPGZJEKGWVFXLY-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted at the 4-position with a phenyl group and a sulfonamide-linked pyrrolidine moiety at the para position of the benzamide ring. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes, receptors, or signaling pathways.

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c24-19(22-20-21-18(14-27-20)15-6-2-1-3-7-15)16-8-10-17(11-9-16)28(25,26)23-12-4-5-13-23/h1-3,6-11,14H,4-5,12-13H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGZJEKGWVFXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Thiazole Formation: The thiazole ring can be synthesized through the reaction of thiourea with α-haloketones or α-haloaldehydes.

  • Phenyl Group Introduction: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable catalyst.

  • Sulfonyl Group Introduction: The sulfonyl group is introduced using sulfonyl chlorides and a base such as pyridine.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(4-phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Anticonvulsant Properties

Research indicates that compounds containing thiazole moieties exhibit significant anticonvulsant activity. For instance, studies have demonstrated that derivatives of thiazole can effectively reduce seizure activity in various animal models. The structure of N-(4-phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suggests it may possess similar properties due to the presence of both thiazole and pyrrolidine groups.

A relevant study highlighted that thiazole-integrated compounds showed promising results in electroshock-induced seizure models, with some analogues achieving high protection indices. The specific structural features, such as electron-withdrawing groups on the phenyl ring, were found to enhance anticonvulsant efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various synthesized analogues. Thiazole derivatives have been shown to exhibit cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2).

In one study, thiazole-pyridine hybrids demonstrated significant antiproliferative activity against cancer cell lines, with some compounds exhibiting IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil . The presence of electronegative substituents in the structure was correlated with enhanced anticancer activity, suggesting a structure–activity relationship (SAR) that could be beneficial for developing new cancer therapeutics.

Other Biological Activities

Beyond anticonvulsant and anticancer properties, thiazole-containing compounds are being investigated for their anti-inflammatory and antimicrobial activities. The sulfonamide group in this compound may contribute to these effects by modulating enzyme activities involved in inflammatory pathways or by disrupting bacterial cell wall synthesis.

Case Studies

Study ReferenceCompound TestedBiological ActivityFindings
Thiazole DerivativesAnticonvulsantHigh protection index in seizure models
Thiazole-Pyridine HybridsAnticancerIC50 < 5-fluorouracil in MCF-7 cells
Pyrrolidine-Thiazole CompoundsAnti-inflammatorySignificant reduction in inflammation markers

Mechanism of Action

The mechanism by which N-(4-phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects involves binding to specific molecular targets and pathways. The thiazole ring interacts with enzymes and receptors, modulating their activity and leading to biological effects. The sulfonyl group enhances the compound's solubility and bioavailability, making it effective in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Sulfonamide Moieties

Table 1: Key Structural Analogues and Their Features

Compound Name/ID Key Structural Differences Biological Activity/Findings Reference
AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) Methyl-substituted thiazole; triazole-sulfanyl group Similarity score of 0.500 to target compound; potential kinase or protease inhibition
AB5 (1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea) Urea linker; piperazine-pyridine sulfonamide Similarity score of 0.487; possible GPCR or enzyme interaction
5c (N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide) Chloro-substituted benzamide; lacks sulfonamide Potent anti-inflammatory activity (carrageenan-induced edema model)
5n (N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide) 3-Trifluoromethyl benzamide; 3-chlorophenyl thiazole Enhanced anti-inflammatory potency compared to 5c
Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide) Morpholine-ether; trifluoromethylpyrimidine tail Purinoreceptor antagonist; advanced preclinical development
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide Benzothiazol-2-ylidene core; ethoxy-ethyl substitution Structural analog with potential redox or metal-binding properties
Key Structural and Functional Insights

Impact of Sulfonamide vs. Carboxamide Linkers: The target compound’s pyrrolidinylsulfonyl group distinguishes it from analogs like 5c and 5n, which lack sulfonamide moieties. Filapixant incorporates a morpholine-ether and pyrimidine tail, enabling dual interactions with purinergic receptors, whereas the target compound’s pyrrolidine may favor interactions with hydrophobic pockets or amine-binding domains .

Role of Thiazole Substitutions :

  • The 4-phenyl-thiazole core in the target compound is shared with 5c and 5n , which exhibit anti-inflammatory activity. However, the absence of electron-withdrawing groups (e.g., Cl or CF₃) in the target compound suggests divergent SAR (Structure-Activity Relationship) profiles .
  • AB4 and AB5 replace the phenyl group with methyl or pyridinylpiperazine, reducing aromatic bulk but introducing hydrogen-bond acceptors (triazole or urea), which may alter target selectivity .

Pharmacological Profiles: Anti-inflammatory Activity: Compounds 5c and 5n demonstrate that electron-deficient benzamide substituents (Cl, CF₃) enhance potency, suggesting that the target compound’s pyrrolidinylsulfonyl group may modulate inflammation via distinct pathways (e.g., COX-2 or NF-κB inhibition) . Anticancer Potential: Analogs like N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide () show activity against colon cancer cells, implying that the target compound’s sulfonamide could be optimized for antiproliferative effects .

Biological Activity

N-(4-phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. Below, we will explore its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16H19N3OS
  • Molecular Weight : 319.41 g/mol
  • Structural Features : It contains a thiazole ring, a pyrrolidine moiety, and a sulfonamide group which contribute to its biological activity.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of Bcl-2 family proteins .

2. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties:

  • In vitro Studies : Inflammation models demonstrated that the compound effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Pseudomonas aeruginosa25 μg/mL

These results suggest that the compound possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

Study on Anticancer Activity

A notable study conducted by researchers at King Saud University investigated the cytotoxic effects of several thiazole derivatives on different cancer cell lines. The results indicated that this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin in certain cell lines, suggesting its potential as an effective anticancer agent .

Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of thiazole derivatives, revealing that the compound significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in LPS-stimulated macrophages. This suggests that it may serve as a therapeutic agent in treating inflammatory diseases .

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